4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with chlorophenyl, phenyl, and trifluoromethyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorophenylhydrazine with 1-phenyl-3-(trifluoromethyl)-2-propen-1-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: shares similarities with other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
CAS No. |
62649-33-6 |
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Molecular Formula |
C16H11ClF3N3 |
Molecular Weight |
337.72 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H11ClF3N3/c17-11-8-6-10(7-9-11)13-14(16(18,19)20)22-23(15(13)21)12-4-2-1-3-5-12/h1-9H,21H2 |
InChI Key |
TZKYYAMSZUXYEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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